molecular formula C21H23N3O6S2 B1229328 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B1229328
M. Wt: 477.6 g/mol
InChI Key: KXHKBHYRCVZTJK-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide.

Scientific Research Applications

Anticancer Properties

Compounds with structures similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, particularly those involving 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, have shown promise as novel structures of PI3K inhibitors with significant anticancer properties. These compounds have demonstrated potent antiproliferative activities against various human cancer cell lines and have been effective in inhibiting the PI3K/AKT/mTOR pathway in cancer treatment (Teng Shao et al., 2014).

Antimicrobial and Antifungal Activities

Compounds related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide have shown efficacy as antimicrobial and antifungal agents. For instance, certain benzothiazole derivatives have been synthesized and found to possess considerable antibacterial and antifungal activities (N. Patel, S. N. Agravat, 2011).

Potential in Parkinson's Disease Treatment

Further research on benzothiazole derivatives has led to the development of potent and selective adenosine A2A receptor antagonists. These compounds have shown promise in the treatment of Parkinson's diseases, with good pharmacokinetic properties and oral efficacy in animal models (Sujay Basu et al., 2017).

Diuretic and Antihypertensive Applications

There is also evidence of the application of benzothiazole derivatives in diuretic and antihypertensive therapies. Specific benzothiazole-based compounds have demonstrated promising results in in vivo studies for diuretic activity, making them potential candidates for treating related medical conditions (M. Yar, Zaheen Hasan Ansari, 2009).

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Molecular Formula

C21H23N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C21H23N3O6S2/c1-3-30-15-5-6-16-18(13-15)31-21(22-16)23-20(25)14-4-7-17(28-2)19(12-14)32(26,27)24-8-10-29-11-9-24/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,25)

InChI Key

KXHKBHYRCVZTJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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